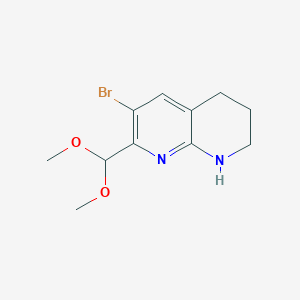

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS No.:

Cat. No.: VC13601882

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O2 |

|---|---|

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |

| Standard InChI | InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14) |

| Standard InChI Key | YYHNPYWJSQIGFH-UHFFFAOYSA-N |

| SMILES | COC(C1=C(C=C2CCCNC2=N1)Br)OC |

| Canonical SMILES | COC(C1=C(C=C2CCCNC2=N1)Br)OC |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated 1,8-naphthyridine core. Key structural elements include:

-

A tetrahydro-1,8-naphthyridine backbone with a bromine atom at position 6.

-

A dimethoxymethyl group (-CH(OCH)) at position 7.

The IUPAC name, 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, reflects these substituents. The saturated ring system reduces aromaticity compared to fully unsaturated naphthyridines, potentially enhancing solubility and metabolic stability in biological systems .

Spectroscopic and Computational Data

-

SMILES:

COC(C1=C(C=C2CCCNC2=N1)Br)OC -

InChI Key:

YYHNPYWJSQIGFH-UHFFFAOYSA-N -

PubChem CID: 118036297

The dimethoxymethyl group introduces steric bulk and electron-donating effects, which may influence reactivity in substitution or cross-coupling reactions .

Synthesis and Chemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multistep pathway involving:

-

Core formation: Cyclization of a pyridine derivative with a diamine to construct the 1,8-naphthyridine skeleton.

-

Bromination: Electrophilic aromatic substitution or directed ortho-metalation to introduce bromine at position 6.

-

Functionalization: Protection of a hydroxymethyl intermediate with methyl groups to yield the dimethoxymethyl substituent.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 287.15 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

The absence of melting/boiling point data in public sources indicates limited characterization beyond structural confirmation.

Research Applications

Pharmaceutical Intermediate

The compound serves as a building block in drug discovery, particularly for kinase inhibitors or antiviral agents targeting RNA replication. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy common in optimizing drug candidates .

Biological Activity Screening

While specific activity data are undisclosed, analogous 1,8-naphthyridines exhibit:

-

Anticancer properties: Inhibition of tyrosine kinases (e.g., EGFR, VEGFR).

| Parameter | Description | Source |

|---|---|---|

| GHS Pictograms | Not classified | |

| Hazard Statements | Not reported | – |

Despite the lack of explicit hazard data, standard precautions for brominated organics (e.g., gloves, ventilation) are recommended.

| Supplier | Location | Price (100 mg) |

|---|---|---|

| Conier Chem and Pharma Limited | China | $315 |

| Shanghai Zaiqi Biology Technology | China | Inquire |

| Huadong Medicine (Xi'an) | China | Inquire |

Pricing reflects small-scale research quantities; bulk pricing is unavailable publicly.

Regulatory Status

-

Use: Restricted to non-human research.

-

Regulatory Approvals: None reported.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume